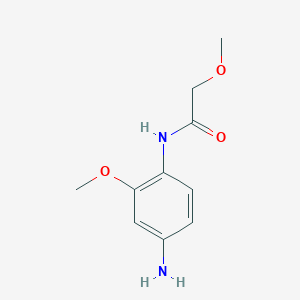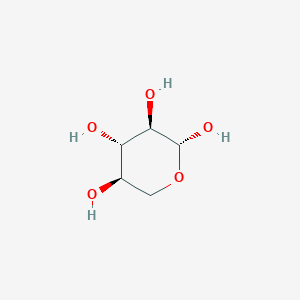![molecular formula C22H27NOS2 B011261 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- CAS No. 105247-17-4](/img/structure/B11261.png)
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical And Physiological Effects
Studies have demonstrated that 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation, and inhibit the growth of cancer cells. The compound has also been found to have neuroprotective effects and may improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] is its versatility. The compound can be easily synthesized and modified, making it an attractive candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the field of material science, such as in the development of new polymers and coatings. Additionally, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] involves the reaction of 2-mercaptobenzothiazole with 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions and using high purity reagents.
Scientific Research Applications
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl] has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
105247-17-4 |
|---|---|
Product Name |
2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- |
Molecular Formula |
C22H27NOS2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-23-17-9-7-8-10-18(17)26-20(23)25/h7-12,24H,13H2,1-6H3 |
InChI Key |
FQQRWOWMCBISBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3SC2=S |
Other CAS RN |
105247-17-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)



![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)



